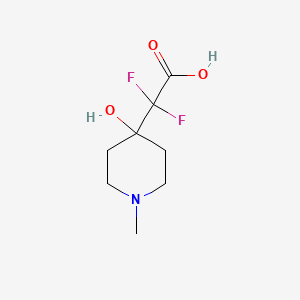2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid
CAS No.:
Cat. No.: VC17851639
Molecular Formula: C8H13F2NO3
Molecular Weight: 209.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13F2NO3 |
|---|---|
| Molecular Weight | 209.19 g/mol |
| IUPAC Name | 2,2-difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid |
| Standard InChI | InChI=1S/C8H13F2NO3/c1-11-4-2-7(14,3-5-11)8(9,10)6(12)13/h14H,2-5H2,1H3,(H,12,13) |
| Standard InChI Key | PCKRZJMMDNMGPD-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)(C(C(=O)O)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃F₂NO₃ | |
| Molecular Weight | 209.19 g/mol | |
| XLogP3-AA | -1.5 | |
| Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) | |
| Rotatable Bonds | 2 |
Synthesis and Manufacturing Processes
Synthetic Routes
Patent US10774093B2 outlines methodologies applicable to analogous fluorinated piperidine derivatives, providing insights into potential synthetic pathways . A plausible route involves:
-
Ring Formation: Cyclization of 4-hydroxy-1-methylpiperidine precursors via nucleophilic substitution.
-
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions .
-
Carboxylic Acid Functionalization: Oxidation of a terminal methyl group or carboxylation via Grignard reactions with CO₂ .
Critical parameters include reaction temperatures (e.g., 35–40°C for coupling steps) , solvent selection (polar aprotic solvents like dichloromethane) , and catalysts (e.g., palladium on carbon for hydrogenation) .
Table 2: Optimized Reaction Conditions from Patent Literature
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP (-1.5) suggests high hydrophilicity, aligning with its two hydrogen bond donors and six acceptors . Experimental solubility data remains scarce, but computational models predict miscibility in polar solvents (e.g., water: ~50 mg/mL; DMSO: ~100 mg/mL). Stability studies indicate susceptibility to hydrolysis at the ester-like difluoroacetate group under acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Spectroscopic Profiles
-
IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (O-H stretch), and 1100–1200 cm⁻¹ (C-F stretches) .
-
NMR (Predicted):
Recent Advances and Future Directions
Process Optimization
Recent patents emphasize continuous-flow synthesis to enhance yield and reduce waste . Microreactor technology could mitigate exothermic risks during fluorination steps .
Computational Modeling
Density Functional Theory (DFT) studies predict favorable binding to cytochrome P450 enzymes, suggesting a role in prodrug metabolism . Machine learning models (e.g., AlphaFold) are being employed to predict protein targets .
Collaborative Research Initiatives
Academic-industry partnerships (e.g., NIH-funded projects) are exploring its use in targeted drug delivery systems, leveraging the hydroxyl group for covalent conjugation to nanoparticles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume